molecular formula C8H12NO2P B13769199 [4-(Dimethylamino)phenyl]phosphonous acid CAS No. 4741-19-9

[4-(Dimethylamino)phenyl]phosphonous acid

Cat. No.: B13769199
CAS No.: 4741-19-9
M. Wt: 185.16 g/mol
InChI Key: QZAYYDDWEKUKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Dimethylamino)phenyl]phosphonous acid is an organophosphorus compound with the molecular formula C8H12NO3P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl]phosphonous acid typically involves the reaction of 4-(dimethylamino)aniline with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of phosphorus trichloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl]phosphonous acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenyl compounds. These products have diverse applications in different fields .

Scientific Research Applications

[4-(Dimethylamino)phenyl]phosphonous acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]phosphonous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(Dimethylamino)phenyl]phosphonous acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and properties. For example, the presence of the dimethylamino group enhances its nucleophilicity, making it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

4741-19-9

Molecular Formula

C8H12NO2P

Molecular Weight

185.16 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]phosphonous acid

InChI

InChI=1S/C8H12NO2P/c1-9(2)7-3-5-8(6-4-7)12(10)11/h3-6,10-11H,1-2H3

InChI Key

QZAYYDDWEKUKDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.